Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate
Description
Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate is a sulfonamide derivative characterized by a benzoate ester core substituted with a sulfamoyl group linked to a hydroxycyclohexenylmethyl moiety.
Properties
IUPAC Name |
methyl 4-[(1-hydroxycyclohex-2-en-1-yl)methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-21-14(17)12-5-7-13(8-6-12)22(19,20)16-11-15(18)9-3-2-4-10-15/h3,5-9,16,18H,2,4,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFWSRANYICBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate typically involves the reaction of 4-sulfamoylbenzoic acid with 1-hydroxycyclohex-2-en-1-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
The provided evidence focuses on structurally distinct methyl benzoate derivatives (e.g., C1–C7) featuring quinoline-piperazine-carbonyl scaffolds . While these compounds share the methyl benzoate backbone, their substituents and functional groups differ significantly from the target compound. Below is a comparative analysis based on structural and synthetic parallels:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Divergence: The target compound lacks the quinoline-piperazine-carbonyl motif present in C1–C2. Instead, its sulfamoyl and hydroxycyclohexenyl groups introduce distinct steric and electronic properties.
Synthetic Pathways: C1–C7 were synthesized via crystallization in ethyl acetate, yielding yellow/white solids with confirmed purity via ¹H NMR and HRMS . No analogous methodology is described for the target compound.
Biological Relevance: While C1–C7’s quinoline-piperazine derivatives are hypothesized to target kinases (based on structural analogs), the sulfamoyl group in the target compound may favor interactions with proteases or carbonic anhydrases.
Biological Activity
Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and interaction mechanisms, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a sulfamoyl functional group attached to a methyl benzoate moiety , alongside a cyclohexene derivative . This unique structure contributes to its distinct biological profile compared to other sulfamoyl derivatives.
| Property | Details |
|---|---|
| Molecular Formula | C14H19N1O4S1 |
| Molecular Weight | 301.38 g/mol |
| IUPAC Name | This compound |
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Similar compounds have shown potential as inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various solid tumors. Inhibiting CAIX can lead to reduced tumor growth and metastasis .
- Antimicrobial Activity : The sulfamoyl group is known for its antibacterial properties, suggesting that this compound may also exhibit similar effects against various bacterial strains.
- Enzyme Inhibition : Studies on related compounds indicate that modifications in the sulfamoyl structure can enhance binding affinity to specific enzymes, potentially leading to therapeutic applications in enzyme-related diseases .
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the sulfamoyl group and cyclohexene derivative. The general synthetic route can be summarized as follows:
- Formation of Cyclohexene Derivative : Starting from cyclohexanol, the cyclohexene structure is formed through dehydration reactions.
- Sulfamoylation Reaction : The cyclohexene derivative is then reacted with a suitable sulfonamide to introduce the sulfamoyl group.
- Esterification : Finally, methyl benzoate is introduced to form the final product through esterification.
Case Study 1: Anticancer Activity
A study designed a series of compounds related to this compound as potential CAIX inhibitors. One compound exhibited a binding affinity (Kd) of 0.12 nM towards CAIX, demonstrating significant selectivity over other carbonic anhydrase isozymes. This highlights the potential for developing targeted cancer therapies based on this compound's structure .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of sulfamoyl benzoates were tested for their antimicrobial properties against various bacterial strains. Results indicated that modifications in the benzoate structure could enhance antibacterial activity, suggesting that this compound may also possess similar efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
